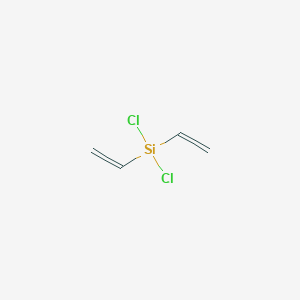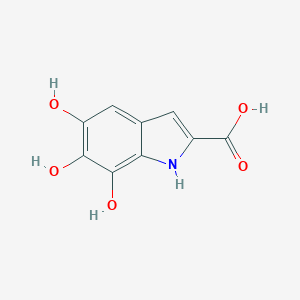![molecular formula C21H28O3 B161009 (8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one CAS No. 2398-63-2](/img/structure/B161009.png)
(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one is a useful research compound. Its molecular formula is C21H28O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phenanthrene Biodegradation and Environmental Applications
Polycyclic aromatic hydrocarbons (PAHs) like phenanthrene are persistent environmental pollutants. Research has focused on the biodegradation capabilities of specific microorganisms, such as sphingomonads, which can metabolize phenanthrene efficiently in contaminated soils and sediments. This process is crucial for the bioremediation of PAH-contaminated environments, offering a natural method to mitigate pollution. The enzymes involved in the degradation pathway, including ring-hydroxylating dioxygenase and catechol 2,3-dioxygenase, have been identified, emphasizing the genetic and enzymatic mechanisms that enable such bioremediation efforts (Waigi et al., 2015).
Chemical Synthesis and Biological Activity of Cyclopenta[c]phenanthrenes
Cyclopenta[c]phenanthrenes (CP[c]Phs) represent a group of CP-PAHs that exhibit various biological activities, which are of interest in risk assessment processes due to their environmental occurrence. Their synthesis, structural features, and biological effects on living organisms, particularly in aquatic environments, have been explored to understand their potential environmental hazards. This research informs both the chemical synthesis of these compounds and their biological impact assessments (Brzuzan et al., 2013).
Pharmacological Potential of Phenanthrenes
The exploration of naturally occurring phenanthrenes has unveiled a promising avenue for novel drug discovery. These compounds, often derived from the Orchidaceae family, exhibit a range of bioactivities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. The structural diversity of phenanthrenes, influenced by their substituents, makes them valuable as chemotaxonomic markers and potential lead compounds for developing new therapeutic agents (Tóth et al., 2017).
Oxygenated PAHs in Food: Toxicity and Sources
The study of oxygenated polycyclic aromatic hydrocarbons (OPAHs) in food highlights the importance of understanding the sources and potential toxic effects of PAHs and their derivatives in the human diet. OPAHs, including phenanthrenequinone, are evaluated for their genotoxicity, cytotoxicity, and other health risks, emphasizing the need for further research into their occurrence in food and the mechanisms of their formation (Ma & Wu, 2022).
properties
IUPAC Name |
(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h5,8,13,16-18H,3-4,6-7,9-12H2,1-2H3/t16-,17+,18+,19+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYBIWCQSGSYJF-DEPCRRQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CCC5=CC(=O)C=CC35C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=CC(=O)C=C[C@]35C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)
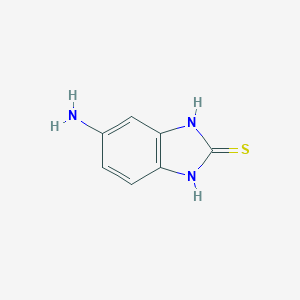
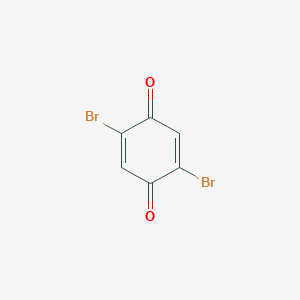
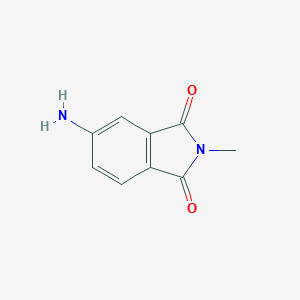
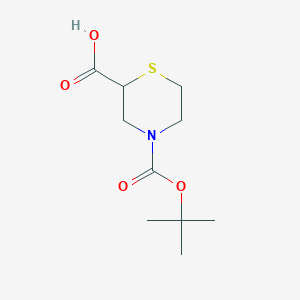
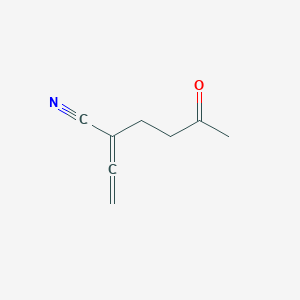
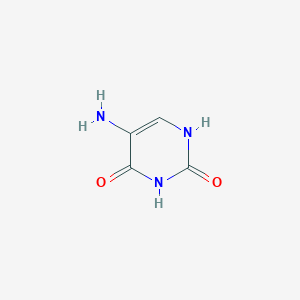
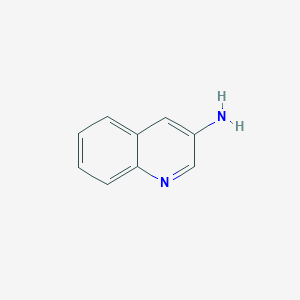
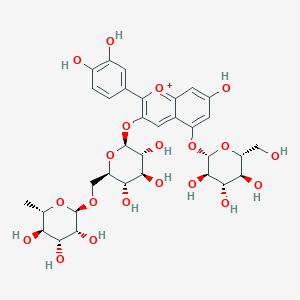
![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
![Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B160955.png)
